4-(2-Pyridinyl)benzoyl Chloride Hydrochloride
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Overview
Description
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride is a chemical compound with the molecular formula C12H8ClNO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a pyridinyl group at the 2-position. This compound is used in various research fields, particularly in neurology and pain and inflammation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarbonyl chloride. This intermediate is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-(2-Pyridinyl)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(2-Pyridinyl)benzamide or 4-(2-Pyridinyl)benzoate esters can be formed.
Hydrolysis Product: 4-(2-Pyridinyl)benzoic acid.
Scientific Research Applications
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride has several applications in scientific research:
Pain and Inflammation: The compound is utilized in research focused on pain and inflammation mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways depend on the context of its use in research .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridinyl)benzoic Acid: A hydrolysis product of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride.
4-(2-Pyridinyl)benzamide: A substitution product formed with amines.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of benzoyl chloride with the biological activity of the pyridinyl group. This makes it a valuable compound in both synthetic chemistry and biological research .
Properties
Molecular Formula |
C12H9Cl2NO |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-pyridin-2-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H8ClNO.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H;1H |
InChI Key |
KYJJJEKWUOIONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)Cl.Cl |
Origin of Product |
United States |
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